molecular formula C18H19FN2O B2559450 N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide CAS No. 866150-86-9

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

Cat. No. B2559450
M. Wt: 298.361
InChI Key: HGWRIRJTKBAGMI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its relevance or uses in various fields .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques like NMR, IR, MS, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the various reactions the compound undergoes, the conditions for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. It also involves studying the compound’s chemical properties like its acidity or basicity, reactivity, etc .

Scientific Research Applications

Metabolic Pathways and Disposition Studies

Studies on similar compounds, such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, have elucidated metabolism and disposition pathways in humans. Such research sheds light on the oral clearance, renal and metabolic components of clearance, and biotransformation processes through oxidative deamination and other pathways, which could be relevant for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide's pharmacokinetic properties (Shaffer et al., 2008).

Neurological Applications

Compounds structurally related to N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide have been evaluated for their potential in neuroimaging, specifically as PET tracers for serotonin 5-HT1A receptors. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides exhibit high brain uptake, slow brain clearance, and selectivity, suggesting a promising avenue for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antitumour Activity

Research on derivatives with similar structural motifs to N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide has led to findings on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which exhibits significant antitumor activity against certain cancer cell lines. This demonstrates the potential utility of such compounds in cancer research and therapy development (Hao et al., 2017).

Fluorescent Probes for Cellular Imaging

The development of small molecule fluorophores, such as 2-iminocoumarin-3-carboxamide derivatives, for cellular imaging underscores the potential of fluorinated compounds in creating effective and low-toxicity probes that can selectively stain cellular organelles. These compounds' ability to permeate cell membranes with minimal cytotoxicity is crucial for live-cell imaging applications (Guo et al., 2011).

Antimicrobial and Antibiofilm Agents

Thiourea derivatives, including those with fluorophenyl groups, have shown significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds with similar fluorinated motifs could have applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes precautions to be taken while handling the compound and first aid measures in case of exposure .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound .

properties

IUPAC Name

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-7-4-8-17(13-16)20-18(22)21-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRIRJTKBAGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide

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